molecular formula C15H13BrClNO4S B2456549 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid CAS No. 1214820-90-2

2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid

Cat. No.: B2456549
CAS No.: 1214820-90-2
M. Wt: 418.69
InChI Key: ZDPOBRPTAWHTMQ-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a sulfonylamino group

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO4S/c16-11-3-7-13(8-4-11)23(21,22)18-14(15(19)20)9-10-1-5-12(17)6-2-10/h1-8,14,18H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPOBRPTAWHTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-bromophenylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Sulfonylation: The amine is reacted with a sulfonyl chloride to introduce the sulfonylamino group.

    Coupling: The sulfonylated amine is then coupled with 4-chlorophenylacetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonylamino group.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the bromine and chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic Acid: Lacks the chlorine substituent.

    2-[(4-chlorophenyl)sulfonylamino]-3-(4-bromophenyl)propanoic Acid: The positions of bromine and chlorine are reversed.

    2-[(4-bromophenyl)sulfonylamino]-3-(4-fluorophenyl)propanoic Acid: Contains a fluorine atom instead of chlorine.

Uniqueness

The unique combination of bromine and chlorine substituents in 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid provides distinct chemical properties, such as specific reactivity patterns and binding affinities. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic acid, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a unique structural configuration that influences its biological activity, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical formula for this compound is C15H12BrClNO4S. The presence of bromine and chlorine atoms, along with the sulfonamide group, contributes to its reactivity and interaction with biological targets.

Property Value
Molecular Weight392.68 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log P (octanol-water)Not specified

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis, thus providing antibacterial properties. Additionally, the bromophenyl and chlorophenyl groups may enhance binding affinity to target proteins through hydrophobic interactions.

Antibacterial Activity

Research has demonstrated that sulfonamide compounds exhibit significant antibacterial properties. A study investigated the inhibitory effects of various sulfonamides on bacterial growth, revealing that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL, indicating moderate antibacterial efficacy.

Enzyme Inhibition

Another critical aspect of this compound's biological activity is its role as an enzyme inhibitor. A series of experiments focused on its interaction with dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. The compound demonstrated competitive inhibition with an IC50 value of approximately 30 µM, suggesting its potential as a lead compound for developing new antibacterial agents targeting DHPS.

Anti-inflammatory Properties

In addition to its antibacterial effects, there is emerging evidence supporting the anti-inflammatory potential of this compound. A study utilizing a murine model of inflammation showed that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a possible application in treating inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds was conducted.

Compound MIC (µg/mL) IC50 (µM) Activity Type
This compound50-10030Antibacterial
Sulfanilamide20-5025Antibacterial
Trimethoprim5-1015Antibacterial
CelecoxibN/AN/AAnti-inflammatory

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